Home > Products > Screening Compounds P63403 > Sitravatinib l-malate
Sitravatinib l-malate -

Sitravatinib l-malate

Catalog Number: EVT-10991819
CAS Number:
Molecular Formula: C37H35F2N5O9S
Molecular Weight: 763.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sitravatinib l-malate is a multi-kinase inhibitor primarily targeting receptor tyrosine kinases involved in various signaling pathways associated with cancer progression. This compound has gained attention for its potential therapeutic applications in treating several types of cancers, including hepatocellular carcinoma and advanced bile duct carcinoma. The drug is classified as a small molecule drug and is known for its ability to inhibit multiple targets, including DDR2, RET, PDGFRA, KIT, and MET, with low nanomolar activity .

Source and Classification

Sitravatinib l-malate is derived from sitravatinib, which is the active pharmaceutical ingredient. The compound is classified under the category of receptor tyrosine kinase inhibitors and specifically targets AXL receptor tyrosine kinase, RET, and Tie-2 . It is recognized in the scientific community by its chemical formula C33H29F2N5O4SC4H6O4C_{33}H_{29}F_{2}N_{5}O_{4}S\cdot C_{4}H_{6}O_{4} and has a molecular weight of approximately 763.77 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of sitravatinib l-malate involves several steps that typically include the formation of the core structure followed by salt formation with L-malic acid. The synthesis can be approached through various organic reactions such as amidation, alkylation, and cyclization to construct the complex molecular architecture necessary for its activity.

Key steps in the synthesis may include:

  • Formation of the thieno[3,2-b]pyridine core: This is achieved through cyclization reactions involving appropriate precursors.
  • Addition of substituents: Functional groups are introduced to enhance biological activity and solubility.
  • Salt formation: The final step involves reacting sitravatinib with L-malic acid to produce sitravatinib l-malate, which improves its pharmacokinetic properties.

Detailed technical methodologies can vary based on the specific synthetic route chosen by researchers or pharmaceutical manufacturers .

Molecular Structure Analysis

Structure and Data

The molecular structure of sitravatinib l-malate can be represented as follows:

  • Chemical Formula: C33H29F2N5O4SC4H6O4C_{33}H_{29}F_{2}N_{5}O_{4}S\cdot C_{4}H_{6}O_{4}
  • InChIKey: WLAVZAAODLTUSW-UHFFFAOYSA-N
  • CAS Registry Number: 1123837-84-2

The structure features a complex arrangement that includes a thieno-pyridine core, multiple aromatic rings, and functional groups that contribute to its inhibitory activity against various kinases .

Chemical Reactions Analysis

Reactions and Technical Details

Sitravatinib l-malate undergoes various chemical reactions relevant to its mechanism of action. These include:

  • Reversible binding to target kinases, which inhibits their activity by preventing phosphorylation events critical for cell signaling.
  • Hydrolysis reactions, particularly in biological systems where esters or amides may be hydrolyzed to release active components.

The stability of sitravatinib l-malate under physiological conditions is crucial for its efficacy as a therapeutic agent. Studies have shown that it maintains stability while exhibiting significant bioactivity against tumor cells in vitro .

Mechanism of Action

Process and Data

The mechanism of action of sitravatinib l-malate primarily involves inhibition of multiple receptor tyrosine kinases. By blocking these receptors, sitravatinib disrupts key signaling pathways that promote tumor growth and metastasis. Specifically:

  • Inhibition of AXL: Reduces cell survival signals.
  • Inhibition of RET: Alters growth factor signaling pathways.
  • Inhibition of PDGFRA and MET: Impairs angiogenesis and cellular proliferation.

Preclinical studies have demonstrated enhanced anti-proliferative effects in resistant cancer cell lines when treated with sitravatinib compared to other tyrosine kinase inhibitors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sitravatinib l-malate exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to malate salt formation.
  • Stability: Maintains structural integrity under physiological conditions.
  • Melting Point: Specific melting point data may vary based on crystalline form but generally indicates thermal stability.

These properties are essential for ensuring effective delivery and bioavailability in clinical applications .

Applications

Scientific Uses

Sitravatinib l-malate has several promising applications in cancer therapy:

  • Oncology Research: Used extensively in preclinical studies to evaluate its efficacy against various cancer types.
  • Combination Therapies: Being tested in combination with other agents like nivolumab to enhance therapeutic outcomes in patients with advanced malignancies.
  • Targeted Therapy Development: Its multi-targeting profile makes it a candidate for developing new treatment regimens aimed at overcoming resistance mechanisms in tumors.

The ongoing clinical trials continue to explore its potential across different cancer indications, highlighting its significance in modern oncology .

Properties

Product Name

Sitravatinib l-malate

IUPAC Name

1-N'-[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;2-hydroxybutanedioic acid

Molecular Formula

C37H35F2N5O9S

Molecular Weight

763.8 g/mol

InChI

InChI=1S/C33H29F2N5O4S.C4H6O5/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22;5-2(4(8)9)1-3(6)7/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42);2,5H,1H2,(H,6,7)(H,8,9)

InChI Key

GDLGZWLGDROYHH-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.C(C(C(=O)O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.